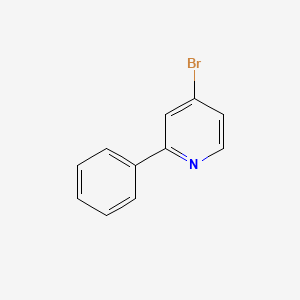

4-Bromo-2-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQHVQSQHXZRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542252 | |

| Record name | 4-Bromo-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98420-98-5 | |

| Record name | 4-Bromo-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-phenylpyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-phenylpyridine

Abstract

This compound is a pivotal heterocyclic building block in the development of advanced materials and pharmaceuticals, particularly in the synthesis of ligands for organic light-emitting diodes (OLEDs) and as an intermediate for complex drug molecules. Its synthesis requires a strategic approach to achieve high regioselectivity and yield. This guide provides a comprehensive analysis of the primary synthetic pathways to this compound, focusing on the mechanistic principles, field-proven experimental protocols, and comparative analysis of methodologies. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, actionable protocols to facilitate the efficient synthesis of this valuable compound.

Introduction and Strategic Overview

The synthesis of substituted pyridines is a cornerstone of modern organic chemistry. The unique electronic properties of the pyridine ring, characterized by its electron-deficient nature, present distinct challenges and opportunities for functionalization. In the case of this compound, the synthetic challenge lies in the selective introduction of two different substituents—a phenyl group at the C2 position and a bromine atom at the C4 position.

Two primary retrosynthetic strategies dominate the landscape for this target molecule:

-

Cross-Coupling Strategies: These methods involve the formation of the C-C bond between the pyridine and phenyl rings as the key step, typically starting from a pre-brominated pyridine scaffold. This is often the most direct and highest-yielding approach.

-

Pyridine Ring Functionalization: This approach begins with the 2-phenylpyridine core, followed by the regioselective bromination of the pyridine ring. This pathway is more challenging due to the directing effects of the pyridine nitrogen and the phenyl substituent.

This guide will dissect these strategies, with a primary focus on the highly efficient Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile Palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[1] For the synthesis of this compound, the most logical approach involves the selective coupling of a phenylboronic acid derivative at the C2 position of a 2,4-dihalopyridine substrate. The differential reactivity of the C-Br bonds (C2 vs. C4) is key to the success of this strategy. The C2 position is more activated for coupling due to its proximity to the nitrogen atom.

A representative reaction is the coupling of 2,4-dibromopyridine with a phenylboronic acid source.

Caption: Suzuki-Miyaura pathway to this compound.

Mechanistic Causality

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[2] Understanding this mechanism is crucial for optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2,4-dibromopyridine, preferentially at the more reactive C2-Br bond, to form a Pd(II) complex.

-

Transmetalation: The base activates the organoboron species to form a borate complex, which then transfers the phenyl group to the Palladium center, displacing a halide.

-

Reductive Elimination: The two organic groups (phenyl and pyridyl) on the Pd(II) center are eliminated to form the C-C bond of the final product, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. Bulky, electron-rich phosphine ligands (e.g., PPh₃, or more advanced biarylphosphines like XPhos) stabilize the palladium catalyst and promote the reductive elimination step.[3] An inorganic base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is essential for activating the boronic acid for transmetalation.[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2,4-dibromopyridine and phenylboronic acid pinacol ester, adapted from literature procedures.[4]

Materials:

-

2,4-Dibromopyridine (1.0 eq)

-

Phenylboronic acid pinacol ester (1.1 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

-

Triphenylphosphine (PPh₃) (0.20 eq)

-

Potassium Hydroxide (KOH) (2.0 eq)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,4-dibromopyridine (0.50 mmol), phenylboronic acid pinacol ester (0.55 mmol), potassium hydroxide (1.0 mmol), Palladium(II) acetate (0.025 mmol), and triphenylphosphine (0.10 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous acetonitrile (6 mL) via syringe.

-

Heat the reaction mixture to reflux (approx. 82 °C) under the inert atmosphere with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Filter the solid precipitate and concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in dichloromethane (10 mL).

-

Wash the organic solution with water (3 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary: Reagent Quantities

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 0.5 mmol scale) |

| 2,4-Dibromopyridine | 1.0 | 236.89 | 118.4 mg |

| Phenylboronic acid pinacol ester | 1.1 | 204.05 | 112.2 mg |

| Potassium Hydroxide (KOH) | 2.0 | 56.11 | 56.1 mg |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.05 | 224.50 | 11.2 mg |

| Triphenylphosphine (PPh₃) | 0.20 | 262.29 | 52.5 mg |

Alternative Pathway: Bromination of 2-Phenylpyridine N-Oxide

A less direct but mechanistically insightful route involves the functionalization of 2-phenylpyridine. Direct electrophilic bromination of 2-phenylpyridine is challenging as the pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the C2 and C4 positions.[5][6] The phenyl ring would be preferentially brominated.

To overcome this, the pyridine nitrogen can be temporarily "blocked" or modified to alter its electronic influence. Conversion to a pyridine N-oxide activates the C4 position for electrophilic substitution.[7][8]

Caption: Synthesis via bromination of a pyridine N-oxide intermediate.

Detailed Experimental Protocol: N-Oxide Bromination

This protocol outlines a three-step synthesis starting from 2-phenylpyridine.

Materials:

-

2-Phenylpyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

N-Bromosuccinimide (NBS)[9]

-

Phosphorus trichloride (PCl₃)

-

Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

Procedure:

Step 1: Synthesis of 2-Phenylpyridine N-Oxide

-

Dissolve 2-phenylpyridine in CH₂Cl₂.

-

Cool the solution to 0 °C and add m-CPBA portion-wise.

-

Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Perform an aqueous work-up to remove excess acid and purify to obtain 2-phenylpyridine N-oxide.

Step 2: Bromination of 2-Phenylpyridine N-Oxide

-

Dissolve the N-oxide in acetonitrile.

-

Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.0 eq) in one portion.[9]

-

Stir at 0 °C for 30-60 minutes.[9]

-

Quench the reaction with water and extract the product with CH₂Cl₂.

-

Wash the combined organic layers, dry, and concentrate. Purify to obtain this compound N-oxide.

Step 3: Deoxygenation

-

Dissolve the brominated N-oxide in an appropriate solvent like CH₂Cl₂.

-

Cool to 0 °C and add PCl₃ dropwise.

-

Stir at room temperature until the reaction is complete.

-

Carefully quench with water, neutralize, and extract the final product.

-

Purify by column chromatography to yield this compound.

Comparative Analysis of Synthesis Pathways

| Feature | Suzuki-Miyaura Coupling | N-Oxide Bromination Pathway |

| Starting Materials | 2,4-Dibromopyridine, Phenylboronic Acid/Ester | 2-Phenylpyridine |

| Number of Steps | 1 | 3 (Oxidation, Bromination, Deoxygenation) |

| Regioselectivity | High; controlled by differential reactivity of C-Br bonds. | High; electronically directed by the N-oxide group. |

| Typical Yield | Moderate to Good (can be highly optimized).[4] | Moderate overall yield due to multiple steps. |

| Key Reagents | Palladium catalyst, Phosphine ligand, Base. | m-CPBA, NBS, PCl₃. |

| Advantages | Convergent, high atom economy, direct. | Starts from a simpler precursor (2-phenylpyridine). |

| Disadvantages | Cost of Palladium catalyst; potential for side products. | Longer synthetic route; use of hazardous reagents (PCl₃). |

Conclusion

The synthesis of this compound is most efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This one-step approach offers high regioselectivity and good yields, leveraging the differential reactivity of the C-Br bonds in 2,4-dibromopyridine. While alternative multi-step routes involving the functionalization of a 2-phenylpyridine N-oxide intermediate are mechanistically viable, the cross-coupling strategy remains the superior choice for its efficiency and directness. The protocols and analyses provided in this guide offer a robust framework for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and materials science.

General Laboratory Workflow

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 98420-98-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. Recent Advances in Direct Pyridine C-H Activation Strategies | Bentham Science [eurekaselect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-phenylpyridine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-2-phenylpyridine

Authored by a Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists working with or considering the use of this compound. As a pivotal heterocyclic building block, a thorough understanding of its structural nuances, conformational dynamics, and chemical reactivity is paramount for its effective application in the synthesis of novel therapeutic agents and advanced materials. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and the experimental logic required for its successful manipulation.

Core Molecular Structure and Physicochemical Properties

This compound is a bi-aryl heterocyclic compound featuring a pyridine ring substituted at the 4-position with a bromine atom and at the 2-position with a phenyl group.[1][2][3] This specific arrangement of substituents imparts a unique combination of electronic and steric properties that define its reactivity and utility.

The pyridine nitrogen atom and the bromine atom both act as electron-withdrawing groups, influencing the electron density of the pyridine ring. This electronic characteristic makes the C-Br bond a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[4] The phenyl group at the 2-position introduces significant steric bulk and provides an extended π-system, which is crucial for the molecule's conformational behavior and its interactions in biological or material systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98420-98-5 | [1][2][5] |

| Molecular Formula | C₁₁H₈BrN | [1][2][3] |

| Molecular Weight | 234.09 g/mol | [1][3] |

| InChI Key | HCQHVQSQHXZRGA-UHFFFAOYSA-N | [1][2] |

| SMILES | BrC1=CC(=NC=C1)C1=CC=CC=C1 | [2] |

Spectroscopic Elucidation: A Self-Validating Approach

Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques. The data presented below are typical values and serve as a benchmark for structural verification.

Table 2: Key Spectroscopic Data for this compound

| Technique | Data Type | Characteristic Features |

| ¹H NMR | Chemical Shift (δ, ppm) | Signals in the aromatic region (approx. 7.4-8.5 ppm), showing distinct splitting patterns for pyridine and phenyl protons. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Resonances corresponding to the 11 carbon atoms, with quaternary carbons and the carbon bearing the bromine atom showing characteristic shifts. |

| Mass Spec. | m/z Ratio | Molecular ion peaks [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| IR Spec. | Wavenumber (cm⁻¹) | Aromatic C-H stretching (~3050-3100 cm⁻¹), C=C and C=N ring stretching (~1400-1600 cm⁻¹), and C-Br stretching. |

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol outlines a self-validating system for acquiring unambiguous NMR data, crucial for structural confirmation.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Methodology:

-

Sample Preparation: Accurately weigh 15-25 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. Ensure the sample is fully dissolved to prevent signal broadening.

-

Instrument Calibration: Insert the sample into the spectrometer. Lock the instrument onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is critical for high resolution and accurate integration.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the entire expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the full carbon range (e.g., 0-160 ppm).

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired FIDs. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals to determine proton ratios.

Causality: The choice of a high-field spectrometer and meticulous shimming is essential to resolve the complex splitting patterns of the aromatic protons, allowing for unambiguous assignment. The use of a standard deuterated solvent with a known residual peak provides a reliable internal reference for chemical shift calibration, ensuring data accuracy and reproducibility.

Molecular Conformation: The Phenyl-Pyridine Torsional Angle

The most significant conformational feature of this compound is the dihedral angle (torsional angle) between the planes of the pyridine and phenyl rings. This conformation is a delicate balance between two opposing forces:

-

π-Conjugation: Electronic communication between the two aromatic rings is maximized when they are coplanar. This delocalization is energetically favorable.

-

Steric Hindrance: A planar conformation leads to significant steric repulsion between the ortho-protons of the phenyl ring and the nitrogen atom and C3-proton of the pyridine ring.

The result is a non-planar, twisted conformation in the ground state. While the precise angle can vary depending on the phase (solid, liquid, or gas), computational studies and X-ray diffraction data on analogous 2-phenylpyridine structures consistently show a twisted geometry.[6][7] This twist is a critical determinant of the molecule's overall shape, influencing how it fits into enzyme active sites or packs in a crystal lattice.[8]

Caption: Logical relationship of factors governing the conformation of this compound.

Synthesis and Chemical Reactivity

The most prevalent and efficient method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[9][10][11][12] This palladium-catalyzed reaction forms the crucial C-C bond between the two aromatic rings with high functional group tolerance and typically good yields.

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize this compound from 2,4-dibromopyridine and phenylboronic acid.

Materials:

-

2,4-Dibromopyridine (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.20 equiv)

-

Potassium hydroxide (KOH, 2.0 equiv)

-

Anhydrous acetonitrile (CH₃CN)

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2,4-dibromopyridine, phenylboronic acid, potassium hydroxide, palladium(II) acetate, and triphenylphosphine.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add anhydrous, degassed acetonitrile via syringe.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.[2]

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield pure this compound.

Trustworthiness: This protocol is a self-validating system because the progress is monitored analytically (TLC/LC-MS), ensuring the reaction goes to completion. The multi-step work-up and final chromatographic purification are designed to remove unreacted starting materials, catalyst residues, and byproducts, ensuring the high purity of the final compound, which can be verified by the spectroscopic methods described earlier.

Applications in Drug Discovery and Development

The 2-phenylpyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as a versatile starting material for accessing novel derivatives.[4][13] The bromine atom acts as a synthetic handle, allowing for further functionalization via cross-coupling reactions to explore structure-activity relationships (SAR).

-

Kinase Inhibitors: The 4-phenyl-2-aminopyridine scaffold, readily accessible from this compound, has been identified as a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK), a target in Wnt-activated colorectal cancer research.[14]

-

NLRP3 Inflammasome Inhibitors: this compound can be used to prepare inhibitors of the NLRP3 inflammasome, which is implicated in a variety of inflammatory diseases.[5]

-

Anticancer Agents: Phenylpyridine derivatives have shown promising cytotoxicity against various cancer cell lines.[9] The ability to modify the structure starting from this compound allows for the optimization of antitumor activity.

Conclusion

This compound is a molecule of significant synthetic value. Its structure, characterized by a twisted bi-aryl conformation and an electronically activated C-Br bond, makes it an ideal substrate for building molecular complexity. A thorough understanding of its spectroscopic signature, conformational preferences, and reactivity, as detailed in this guide, empowers researchers to leverage this compound effectively in the rational design of next-generation pharmaceuticals and functional materials.

References

-

The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

- Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725.

- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021). IOP Conference Series: Earth and Environmental Science, 846, 012046.

-

2-Bromo-4-phenylpyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[9][10]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. (2022). Molecules, 27(15), 4995.

- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). Various sources.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(16), 4785.

-

4-Bromo-2-phenylpyrimidine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

4-(4-Bromophenyl)pyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2336-2346.

-

¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction mixture... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). Chemistry Central Journal, 11(1), 89.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4384.

- Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(3), 748-751.

- Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. (2024). Molecules, 29(1), 253.

- Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. (2013). Beilstein Journal of Organic Chemistry, 9, 1127-1134.

-

Chapter 4: Conformations of Alkanes and Cycloalkanes. (2021). In Organic Chemistry I. LibreTexts. Retrieved January 11, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 98420-98-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 3. 2-Bromo-4-phenylpyridine | C11H8BrN | CID 104700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 98420-98-5 [chemicalbook.com]

- 6. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory [mdpi.com]

- 7. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-Bromo-2-phenylpyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-phenylpyridine in Common Organic Solvents

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a crucial building block in the synthesis of more complex molecules, including pharmacologically active agents and functional materials.[1][2] Its utility in synthetic protocols is fundamentally governed by its behavior in solution. A thorough understanding of the solubility of this compound in various organic solvents is, therefore, not merely a matter of physical data collection but a critical prerequisite for reaction design, optimization of reaction conditions, product purification, and formulation.

This technical guide provides a comprehensive analysis of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the underlying physicochemical principles that dictate its solubility. We present a predicted solubility profile based on molecular structure analysis and provide robust, detailed methodologies for the experimental determination of its solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with solvent molecules. The structure of this compound possesses distinct features that influence its solubility profile:

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bond acceptance. This allows for favorable interactions with polar solvents.

-

Phenyl Group: The phenyl substituent is nonpolar and hydrophobic, promoting interactions with nonpolar solvents through van der Waals forces and π-π stacking.

-

Bromo Substituent: The bromine atom increases the molecular weight and polarizability of the molecule, while also contributing to its overall low polarity.

The interplay of the polar pyridine head and the largely nonpolar phenyl and bromo-substituted body suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic or moderately polar solvents where both polar and nonpolar interactions can be accommodated. This is consistent with the general observation that bipyridines and phenylpyridines are often soluble in organic solvents but only slightly soluble in water.[3]

Predicted Qualitative Solubility Profile

Based on the "like dissolves like" principle and the structural characteristics discussed, the following table provides a predicted qualitative solubility profile for this compound. It is crucial to recognize that these are predictions; experimental verification is strongly recommended for any application requiring precise concentration data.[4]

| Solvent Class | Solvent Name | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar solvent capable of strong dipole-dipole interactions with the pyridine ring. Its ability to solvate a wide range of organic compounds makes it a strong candidate.[4][5] |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should effectively solvate the molecule.[6] | |

| Acetonitrile (MeCN) | Soluble | A polar aprotic solvent of moderate polarity; often used in reactions involving pyridine derivatives, indicating sufficient solubility.[7] | |

| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that can engage in dipole-dipole interactions. Its nonpolar backbone can also interact favorably with the phenyl ring.[6] | |

| Polar Protic | Methanol (MeOH) | Moderately Soluble | Can act as a hydrogen bond donor to the pyridine nitrogen. However, the large hydrophobic portion of the molecule may limit high solubility.[5] |

| Ethanol (EtOH) | Moderately Soluble | Similar to methanol, but its slightly larger alkyl chain may offer better interaction with the nonpolar parts of the solute.[4] | |

| Water (H₂O) | Sparingly Soluble | The large, nonpolar surface area of the phenyl and brominated rings significantly limits solubility in water, despite the potential for hydrogen bonding with the pyridine nitrogen.[3] | |

| Non-Polar | Dichloromethane (DCM) | Soluble | A solvent of low polarity that is effective at dissolving many organic compounds. Often used in the workup and purification of similar synthetic products.[7] |

| Toluene | Moderately Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl and pyridine rings. | |

| Hexane / Heptane | Sparingly Insoluble | The significant polarity mismatch between the pyridine ring and the nonpolar alkane solvent will likely result in very poor solubility.[5] |

Experimental Determination of Solubility

For rigorous scientific work, solubility must be determined experimentally under the specific conditions of temperature and pressure relevant to the application. The isothermal equilibrium method, also known as the shake-flask method, is the gold standard for determining thermodynamic solubility.[8][9]

Core Principles of the Isothermal Equilibrium Method

This method relies on allowing a surplus of the solid solute to equilibrate with the solvent in a sealed container at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured. The key to this method's trustworthiness is ensuring that true thermodynamic equilibrium has been reached.[8]

Diagram: Key Intermolecular Forces in Solution

Sources

- 1. This compound | 98420-98-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Bipyridine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. 98420-98-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-2-phenylpyridine Derivatives

Introduction: The 4-Bromo-2-phenylpyridine Scaffold in Medicinal Chemistry

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties—conferred by the interplay between the pyridine ring, the phenyl substituent, and the strategically placed bromine atom—make it a versatile building block for the development of novel therapeutic agents. The bromine atom, in particular, serves not only as a critical pharmacophore that can engage in halogen bonding but also as a synthetic handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by derivatives of this scaffold, focusing on their anticancer, anti-inflammatory, and antimicrobial potential. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

Chapter 1: Anticancer Activity of this compound Analogs

Derivatives of the phenylpyridine scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key cellular processes such as cell cycle progression and signal transduction.

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

A primary mechanism through which phenylpyridine derivatives exert their anticancer effects is the disruption of the cell cycle. Certain pyridine-bridged analogues, structurally related to the natural vascular-disrupting agent Combretastatin-A4, have been shown to induce cell cycle arrest at the G2/M phase.[1] This arrest prevents cancer cells from entering mitosis, ultimately leading to programmed cell death, or apoptosis. This effect is often achieved through the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.[2]

Another key strategy involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation. For instance, related bromophenyl-containing heterocyclic compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapy.[3][4] Inhibition of EGFR blocks downstream signaling pathways responsible for cell growth and proliferation. Furthermore, other complex derivatives have been found to inhibit Na+/K(+)-ATPase and Ras oncogene activity, disrupting ion homeostasis and key cancer-driving signals.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through cell viability assays. The data below represents the activity of structurally related bromo-phenyl-heterocyclic derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Bridged CA-4 Analogue | Symmetric 2,4-dimethoxy analogue | MDA-MB-231 (Breast) | 0.0031 | [1] |

| A549 (Lung) | 0.0025 | [1] | ||

| HeLa (Cervical) | 0.0028 | [1] | ||

| Quinoline-Oxadiazole Derivative | Compound 8c (EGFR Inhibitor) | HepG2 (Liver) | 0.14 | [4] |

| Compound 12d (EGFR Inhibitor) | MCF-7 (Breast) | 0.18 | [4] | |

| 5-(3-Bromophenyl)-triazole Analogue | Compound 4i (Tubulin Inhibitor) | SNB-75 (CNS) | <10 µM (%GI = 38.94) | [2] |

| UO-31 (Renal) | <10 µM (%GI = 30.14) | [2] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability.

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial dehydrogenase activity (the basis of the assay) and the number of living cells. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by these enzymes provides a robust quantitative endpoint.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) and medium-only controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Causality: Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content, allowing for precise quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This provides direct evidence of a compound's ability to induce cell cycle arrest.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization: Workflow for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer potential of this compound derivatives.

Chapter 2: Anti-inflammatory Activity via p38 MAPK Inhibition

Chronic inflammation is a hallmark of numerous diseases, and the targeted inhibition of key inflammatory signaling pathways is a major therapeutic strategy. Phenylpyridine derivatives have emerged as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a central regulator of the inflammatory response.

Mechanism of Action: Targeting the p38 MAPK Pathway

The p38 MAPK signaling cascade is activated by cellular stresses and inflammatory cytokines (e.g., TNF-α, IL-1β).[5] Once activated, p38 MAPK phosphorylates downstream transcription factors and kinases, leading to the increased expression and release of pro-inflammatory mediators like TNF-α and cyclooxygenase-2 (COX-2).[5] Phenylpyridine-based inhibitors, such as the structurally related N-phenyl pyridinone PH-797804, act as ATP-competitive inhibitors of the p38α isoform. By binding to the kinase's active site, these compounds prevent the phosphorylation of its substrates, effectively blocking the downstream production of cytokines and other inflammatory molecules. This provides a direct and potent anti-inflammatory effect.

Data Presentation: p38α MAPK Inhibitory Activity

The potency of these inhibitors is measured by their ability to inhibit the p38α enzyme, often expressed as an IC50 or Ki value.

| Compound Class | Derivative Example | Target | IC50 / Ki | Reference |

| N-Phenyl Pyridinone | PH-797804 | p38α MAPK | Ki = 5.8 nM | |

| Azastilbene | Isopropylamine derivative | p38α MAPK | IC50 = 110 nM | [6] |

| Benzothiazole | Compound 12l | p38α MAPK | IC50 = 36 nM | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic and highly reproducible in vivo model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents. Carrageenan injection induces a biphasic inflammatory response involving the release of histamine, serotonin, bradykinin, and prostaglandins, which are mediators modulated by the p38 MAPK pathway. The reduction in paw volume (edema) is a direct measure of a compound's anti-inflammatory activity.

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compound (e.g., 30 mg/kg) orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin (10 mg/kg).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. Statistical significance is determined using an appropriate test like ANOVA.

Visualization: p38 MAPK Signaling Pathway

Caption: Inhibition of the p38 MAPK pathway by this compound derivatives.

Chapter 3: Antimicrobial Activity

The rise of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents. Derivatives containing a bromo-phenyl moiety have shown promising activity against clinically relevant pathogens, including extensively drug-resistant (XDR) strains.

Mechanism of Action

The antibacterial mechanism of these compounds can vary. Some derivatives, particularly cationic structures like 1-methyl-2-phenylpyridin-1-ium salts, are believed to target the bacterial cell division protein FtsZ.[8] FtsZ is a crucial, highly conserved protein that forms the Z-ring at the site of cell division, making it an attractive target for broad-spectrum antibiotics. Other related compounds, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, are thought to inhibit essential bacterial enzymes like DNA gyrase, which is necessary for DNA replication.[9]

Data Presentation: In Vitro Antimicrobial Activity

The efficacy of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-Methyl-2-phenylpyridin-1-ium | Compound 4n | B. subtilis ATCC9372 | 0.125 | [8] |

| S. aureus ATCC25923 | 0.5 | [8] | ||

| A. baumannii ATCC19606 | 2 | [8] | ||

| N-(4-bromo-phenyl)pyrazine | Compound 5d | XDR S. Typhi | 6.25 (mg/mL) | [9] |

| N-(2-bromo-phenyl)benzamide | Hydrazide/Hydrazone | S. aureus ATCC 25923 | 2.5-5 (mg/mL) | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: The broth microdilution method is a standardized, quantitative technique recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI). It allows for the simultaneous testing of multiple compounds against various bacterial strains in a high-throughput 96-well plate format, providing a precise and reproducible MIC value.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization: Experimental Workflow for MIC Determination

Caption: Standard workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and potent core structure in modern drug discovery. Derivatives have demonstrated significant biological activity across critical therapeutic areas, including oncology, inflammation, and infectious diseases. The key to their activity lies in the ability to tailor substituents to achieve high affinity and selectivity for specific biological targets, from protein kinases like p38 to bacterial cell division machinery.

Future research should focus on expanding the structure-activity relationship (SAR) studies around this core. The strategic placement of the bromine atom allows for facile diversification via modern synthetic chemistry, enabling the exploration of a vast chemical space. Further investigation into their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles will be crucial for translating these promising preclinical findings into viable clinical candidates. The continued exploration of this scaffold holds considerable promise for the development of next-generation therapeutics.

References

-

Hope, H. R., et al. (2009). Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Zhou, X., et al. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel 1-Methyl-2-phenylpyridin-1-ium Derivatives as Broad-Spectrum FtsZ Inhibitors. ACS Omega. Available at: [Link]

- Zarghi, A., et al. (2006). Synthesis and anti-inflammatory activity of new 2-substituted-5-(2-(2-fluorophenoxy) phenyl)-1, 3, 4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters.

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

- Zhuo, J., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. Bioorganic & Medicinal Chemistry.

- Ghorab, M. M., et al. (2016). The anticancer IC50 values of synthesized compounds against 3 cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Kaplancıklı, Z. A., et al. (2013). IC 50 values a (mM) of compounds 4a-l. Medicinal Chemistry Research.

- Pasha, M. A. A., et al. (2025). IC50 values of the most active derivatives in some cancerous cell lines. Journal of Molecular Structure.

-

Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research. Available at: [Link]

-

Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

-

Revesz, L., et al. (2000). Kinetics of small molecule inhibitor binding to p38 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Shan, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Eldehna, W. M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances. Available at: [Link]

-

Alam, M. M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available at: [Link]

-

Essassi, E. M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. Available at: [Link]

-

Iacob, A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. Available at: [Link]

-

Zhou, X., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie. Available at: [Link]

-

Alam, M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Future Medicinal Chemistry. Available at: [Link]

-

Almasirad, A., et al. (2007). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Archives of Pharmacal Research. Available at: [Link]

-

Ohshima, E., et al. (2006). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Engkvist, O., et al. (2013). Azastilbenes: a cut-off to p38 MAPK inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules. Available at: [Link]

-

Hoda, N., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. Available at: [Link]

- Engkvist, O., et al. (2025). Azastilbenes: A cut-off to p38 MAPK inhibitors. Organic & Biomolecular Chemistry.

- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]

- 3. journaljpri.com [journaljpri.com]

- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azastilbenes: a cut-off to p38 MAPK inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-phenylpyridine: A Strategic Building Block for Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 4-Bromo-2-phenylpyridine has emerged as a particularly valuable and versatile intermediate. Its unique structural and electronic properties, characterized by a strategically placed bromine atom ripe for diverse cross-coupling reactions and a privileged 2-phenylpyridine core, have positioned it as a cornerstone in the synthesis of a range of biologically active molecules. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, reactivity, and, most critically, its application in the construction of potent kinase inhibitors and other therapeutic agents. Through a blend of established protocols, mechanistic insights, and structure-activity relationship (SAR) analysis, this document aims to equip drug discovery professionals with the foundational knowledge to effectively leverage this powerful building block in their research endeavors.

Introduction: The Strategic Value of the 2-Phenylpyridine Scaffold

The pyridine ring is one of the most ubiquitous heterocyclic motifs in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule, such as solubility and bioavailability.[1][2] When substituted with a phenyl group at the 2-position, the resulting 2-phenylpyridine scaffold gains an added layer of significance. This arrangement provides a rigid, planar structure that can effectively orient functional groups into the binding pockets of biological targets, particularly the ATP-binding site of protein kinases.[3]

The introduction of a bromine atom at the 4-position of the 2-phenylpyridine core transforms a simple scaffold into a highly versatile synthetic intermediate. This bromine atom serves as a key functional handle, enabling the application of a wide array of palladium-catalyzed cross-coupling reactions. This strategic placement allows for the late-stage diversification of molecular structures, a crucial advantage in the iterative process of lead optimization. The electron-deficient nature of the pyridine ring further influences the reactivity of the C4-Br bond, making it a reliable site for predictable and high-yielding transformations.

Synthesis of this compound: A Foundational Protocol

A reliable and scalable synthesis of the title compound is the essential first step for its utilization as a building block. While various methods can be envisaged, a particularly efficient and regioselective approach involves the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine with phenylboronic acid. This method offers a distinct advantage by selectively reacting at the more activated 2-position of the dibromopyridine.

The heightened reactivity of a halogen at the 2- or 6-position of a pyridine ring compared to the 3- or 4-position is a well-established principle in heterocyclic chemistry. This is attributed to the electron-withdrawing nature of the ring nitrogen, which has a more pronounced effect on the ortho and para positions, making them more susceptible to nucleophilic attack and facilitating oxidative addition in palladium-catalyzed cycles.

A general, yet robust, protocol for this transformation is detailed below.

Experimental Protocol: Regioselective Synthesis of this compound

Materials:

-

2,4-Dibromopyridine

-

Phenylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Schlenk flask and standard inert atmosphere glassware

Procedure: [4]

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,4-dibromopyridine (1.0 eq), phenylboronic acid pinacol ester (1.1 eq), potassium hydroxide (2.0 eq), palladium(II) acetate (5 mol %), and triphenylphosphine (20 mol %).

-

Add anhydrous acetonitrile to the flask via syringe.

-

Heat the reaction mixture to 70 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the solid residues and concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in dichloromethane (CH₂Cl₂).

-

Wash the organic layer sequentially with water (3 x volume) and brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel to afford this compound.

This selective Suzuki coupling provides a reliable and scalable route to the desired building block, setting the stage for its subsequent functionalization.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The C4-Br bond is an ideal substrate for the three most widely used transformations in modern medicinal chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the precise and modular installation of carbon- and nitrogen-based substituents, enabling the rapid exploration of chemical space around the 2-phenylpyridine core.

Figure 1: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is the cornerstone for creating C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[5] For this compound, this reaction is instrumental in introducing further aromatic or heteroaromatic rings at the 4-position, a common strategy in the design of kinase inhibitors where these appended rings can probe additional pockets within the ATP-binding site.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is frequently employed.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.

-

Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to facilitate the transmetalation step of the catalytic cycle.[6] The choice of base can influence reaction rates and yields, with stronger bases sometimes being necessary for less reactive boronic acids.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is essential for the solubility of the inorganic base and plays a role in the transmetalation step.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol %)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Microwave reaction vial or Schlenk flask

-

In a microwave vial or Schlenk flask, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Seal the vessel and heat the mixture. For thermal heating, 80-100 °C for 12-16 hours is typical. For microwave irradiation, 120 °C for 20-30 minutes is a good starting point.

-

Monitor the reaction for completion by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired 4-aryl-2-phenylpyridine product.

Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a transformation that is notoriously difficult using classical methods, especially on electron-deficient rings like pyridine.[8][9] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, including anilines, alkylamines, and cyclic amines like piperazine. This is particularly relevant in medicinal chemistry for introducing solubilizing groups or vectors that can form key hydrogen bond interactions with the target protein.

Causality Behind Experimental Choices:

-

Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are often the ligands of choice as they promote both the oxidative addition and the challenging reductive elimination steps.[10]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11]

-

Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Materials:

-

This compound (1.0 eq)

-

Secondary amine (e.g., Piperazine derivative) (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-4 mol %)

-

XPhos (4-8 mol %)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Schlenk tube or sealed reaction vessel

Procedure: [12]

-

To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu.

-

Seal the vessel, evacuate, and backfill with an inert gas (Argon) three times.

-

Add anhydrous toluene, followed by the secondary amine and then this compound.

-

Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction for completion (typically 4-24 hours) by LC-MS.

-

After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2] This reaction introduces a linear, rigid alkynyl linker into the molecule. In drug design, alkynes can serve as isosteres for other functional groups, act as handles for further "click chemistry" functionalization, or provide a rigid spacer to position other pharmacophoric elements correctly.

Causality Behind Experimental Choices:

-

Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[13]

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.[13]

-

Solvent: Solvents like DMF or THF can be used, often in conjunction with the amine base. Anhydrous and anaerobic conditions are typically required to prevent side reactions like Glaser coupling of the alkyne.[14]

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol %)

-

Copper(I) iodide (CuI) (4-10 mol %)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous DMF or THF

-

Schlenk flask

Procedure: [14]

-

To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N).

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 65 °C) until the starting material is consumed (monitor by TLC).

-

Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting 4-alkynyl-2-phenylpyridine by column chromatography.

Applications in Medicinal Chemistry: Case Studies

The synthetic utility of this compound is best illustrated through its application in the development of targeted therapeutics. The 2,4-disubstituted pyridine scaffold derived from this building block is a privileged structure in several important drug classes.

Tropomyosin Receptor Kinase (TRK) Inhibitors

The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements (NTRK gene fusions), act as oncogenic drivers in a wide range of cancers.[10] The development of potent and selective TRK inhibitors has led to tissue-agnostic cancer therapies.

While blockbuster drugs like Larotrectinib and Entrectinib do not directly use this compound in their disclosed syntheses, the core scaffolds and the structure-activity relationship (SAR) studies that led to their discovery are highly relevant.[15][16][17] Many TRK inhibitors feature a heterocyclic core that makes a key hydrogen bond to the hinge region of the kinase, with a substituted aryl group extending into the solvent-exposed region.

The 4-amino-2-phenylpyridine scaffold, readily accessible from this compound via Buchwald-Hartwig amination, is an excellent starting point for TRK inhibitor design.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]

- 7. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]

- 16. Entrectinib synthesis - chemicalbook [chemicalbook.com]

- 17. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) for 4-Bromo-2-phenylpyridine

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-phenylpyridine

This guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No. 98420-98-5), a valuable heterocyclic building block in medicinal chemistry and materials science. As complete, published experimental spectra for this specific molecule are not consolidated in a single source, this document synthesizes data from foundational spectroscopic principles and analysis of closely related structural analogs to provide a robust and reliable characterization framework for researchers.

The methodologies and interpretations presented herein are designed to be self-validating, providing professionals in drug development and chemical research with the expertise needed to confirm the identity, purity, and structure of this compound.

Molecular Structure and Analytical Overview

This compound is a disubstituted pyridine ring featuring a phenyl group at the C2 position and a bromine atom at the C4 position. This arrangement dictates a unique electronic and steric environment, which is reflected in its spectroscopic signatures. The primary analytical techniques for unambiguous structural elucidation—NMR, IR, and Mass Spectrometry—each provide complementary pieces of information that, when combined, create a detailed molecular portrait.

To facilitate clear discussion, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), coupling constants (J), and signal multiplicities.

The chemical shifts in this compound are governed by several factors:

-

Heteroatom Effect: The electronegative nitrogen atom deshields adjacent protons (H6), shifting them significantly downfield.

-

Anisotropic Effects: The ring currents of both the pyridine and phenyl rings create distinct shielding and deshielding zones. Protons on the phenyl ring ortho to the pyridine (H2'/H6') are deshielded due to their proximity to the pyridine ring.

-

Substituent Effects: The bromine atom has a moderate electron-withdrawing inductive effect but also a resonance-donating effect, leading to a complex influence on the nearby protons (H3 and H5).

By comparing with simpler analogs like 2-phenylpyridine and 4-bromopyridine, we can predict the spectrum with high confidence.[1][2]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer's probe (typically 400 MHz or higher for good resolution).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment (e.g., zg30).

-

Typical parameters: 30° pulse angle, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm).

-

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~8.65 | d | ~5.2 | 1H |

| H2'/H6' | ~8.00 | m (dd) | ~7.8, 1.8 | 2H |

| H3 | ~7.85 | d | ~1.8 | 1H |

| H3'/H4'/H5' | ~7.45 | m | - | 3H |

| H5 | ~7.30 | dd | ~5.2, 1.8 | 1H |

Note: These are predicted values based on analysis of structural analogs. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.

-

Heteroaromatic Carbons: Carbons adjacent to the nitrogen (C2 and C6) are significantly deshielded and appear far downfield.

-

Heavy Atom Effect: The most notable feature is the chemical shift of the carbon directly attached to bromine (C4). While bromine is electronegative, the "heavy atom effect" causes significant shielding of the ipso-carbon, shifting it upfield to a value often lower than other C-H carbons in the ring.[3]

-

Substituent Effects: The phenyl group at C2 causes a downfield shift for C2. The other carbons of the phenyl ring will appear in the typical aromatic region of 125-130 ppm.

-

Sample and Setup: Use the same sample prepared for ¹H NMR.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: 30° pulse angle, spectral width of ~240 ppm (0-240 ppm), acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the solvent peak as a reference (CDCl₃: δ 77.16 ppm).

-

| Signal Assignment | Predicted δ (ppm) |

| C2 | ~158.0 |

| C6 | ~150.5 |

| C1' | ~138.5 |

| C4 | ~133.0 |

| C4' | ~129.5 |

| C2'/C6' | ~129.0 |

| C3'/C5' | ~127.0 |

| C5 | ~124.0 |

| C3 | ~122.5 |

Note: Predicted values are based on substituent effects and data from analogs such as 2-phenylpyridine and bromobenzene.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of its two aromatic rings. Key expected vibrations include:

-

Aromatic C-H Stretch: Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹.

-

Aromatic C=C and C=N Ring Stretches: A series of sharp peaks of variable intensity in the 1400-1600 cm⁻¹ region. These are highly characteristic of the aromatic skeleton.

-

C-H Bending (Out-of-Plane): Strong absorptions in the 690-900 cm⁻¹ "fingerprint" region, which are diagnostic of the substitution pattern on the aromatic rings.

-

C-Br Stretch: A moderate to strong absorption in the lower frequency region, typically between 500-650 cm⁻¹.

-